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Chloramine taurine

Cat. No.: B14802353
M. Wt: 176.62 g/mol
InChI Key: YUELBIWMRGWXJF-UHFFFAOYSA-N
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Description

Historical Perspective of Discovery and Initial Characterization

The understanding of chloramine (B81541) taurine (B1682933) is intrinsically linked to the discovery of the potent oxidizing and chlorinating agent, hypochlorous acid (HOCl), produced by leukocytes during a process known as the respiratory or oxidative burst. oup.com Taurine, being the most abundant free amino acid in neutrophils, reaching concentrations of up to 50 mM, was identified as a primary target for HOCl. proquest.comresearchgate.net The reaction between taurine and HOCl, produced by the myeloperoxidase (MPO) pathway, results in the formation of the more stable and less toxic taurine chloramine. proquest.com

Initial research postulated that the primary function of this reaction was the detoxification of the highly reactive and potentially damaging HOCl. nih.gov However, subsequent studies revealed that taurine chloramine is not merely an inert byproduct but a powerful regulator of the immune system in its own right. proquest.comresearchgate.net The successful synthesis of its crystalline sodium salt facilitated further investigation into its biological activities. oup.comresearchgate.net

Physiological Significance as an Endogenous Mediator

Chloramine taurine is a long-lived oxidant produced by activated human granulocytes and monocytes. nih.gov Its physiological significance stems from its role as a signaling molecule that modulates various aspects of the inflammatory response. Upon inflammation, taurine is halogenated in phagocytes to form taurine chloramine and taurine bromamine. nih.govelsevierpure.com

Activated neutrophils release taurine chloramine following apoptosis, where it then acts on surrounding inflammatory cells. nih.govelsevierpure.com A key function of taurine chloramine is to trigger the resolution of inflammation and protect tissues from damage caused by the overproduction of cytotoxic reactive oxygen metabolites during inflammation. nih.govelsevierpure.com It achieves this by attenuating the production of pro-inflammatory cytokines and reactive oxygen metabolites while simultaneously increasing the levels of antioxidant proteins. nih.govelsevierpure.com

Role in Host Defense Mechanisms and Inflammatory Processes

This compound is an integral part of the innate immune system, contributing to host defense through its antimicrobial and anti-inflammatory properties. nih.gov While it is less toxic than its precursor, hypochlorous acid, it retains microbicidal activity against a broad spectrum of pathogens, including bacteria and fungi. nih.govnih.gov

Its primary role in inflammation is modulatory. It has been shown to down-regulate the production of pro-inflammatory mediators in both rodent and human leukocytes. proquest.comresearchgate.net This includes the inhibition of inflammatory mediators such as superoxide (B77818) anion, nitric oxide, tumor necrosis factor-alpha (TNF-α), various interleukins, and prostaglandins (B1171923) in inflammatory cells at the site of inflammation. nih.govelsevierpure.comnih.gov

Furthermore, taurine chloramine enhances the expression of antioxidant proteins, including heme oxygenase 1, peroxiredoxin, thioredoxin, glutathione (B108866) peroxidase, and catalase in macrophages. nih.govelsevierpure.com This dual action of suppressing pro-inflammatory signals and bolstering antioxidant defenses underscores its critical role in controlling and resolving inflammatory processes. nih.govelsevierpure.com

Table 1: Key Research Findings on the Biological Effects of this compound

Biological Effect Key Findings References
Anti-inflammatory Activity Inhibits the production of nitric oxide, prostaglandin (B15479496) E2, TNF-α, and interleukin-6. nih.gov Downregulates the production of pro-inflammatory mediators. proquest.comresearchgate.net proquest.com, nih.gov, researchgate.net
Antioxidant Regulation Increases the expression of antioxidant proteins such as heme oxygenase 1, peroxiredoxin, and catalase in macrophages. nih.govelsevierpure.com nih.gov, elsevierpure.com
Immune Cell Modulation Released from activated neutrophils following apoptosis to trigger the resolution of inflammation. nih.govelsevierpure.com Acts as a signaling molecule coordinating the generation of inflammatory mediators in macrophages. nih.gov nih.gov, elsevierpure.com, nih.gov
Host Defense Possesses antimicrobial activity against a range of pathogens. nih.govnih.gov Considered a component of the innate immune system. nih.gov nih.gov, nih.gov
Mechanism of Action Inhibits the activation of NF-κB, a key regulator of inflammatory cytokines. proquest.comepa.gov proquest.com, epa.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H9ClN2O3S B14802353 Chloramine taurine

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H9ClN2O3S

Molecular Weight

176.62 g/mol

InChI

InChI=1S/C2H7NO3S.ClH2N/c3-1-2-7(4,5)6;1-2/h1-3H2,(H,4,5,6);2H2

InChI Key

YUELBIWMRGWXJF-UHFFFAOYSA-N

Canonical SMILES

C(CS(=O)(=O)O)N.NCl

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Chloramine Taurine

Modulation of Intracellular Signaling Pathways

Chloramine (B81541) Taurine's biological effects are largely attributed to its ability to interact with and modify the activity of critical signaling proteins. These interactions lead to a cascade of events that ultimately alter gene expression and cellular function. The primary pathways influenced by TauCl include the Nrf2, NF-κB, and STAT3 signaling cascades.

The Nrf2 pathway is a master regulator of the antioxidant response, and its activation by TauCl is a key mechanism underlying the compound's cytoprotective effects. nih.govepa.govelsevierpure.com TauCl has been shown to increase the nuclear translocation of Nrf2 and its binding to the antioxidant response element (ARE), a specific DNA sequence in the promoter region of many antioxidant genes. nih.govepa.govsemanticscholar.org This activation leads to the enhanced expression of a battery of protective enzymes. nih.govsemanticscholar.orgjst.go.jp

Under basal conditions, Nrf2 is held in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. mdpi.comnih.gov TauCl has been found to disrupt this interaction. mdpi.comnih.gov Specifically, TauCl can decrease the level of reduced thiol groups within the Keap1 protein. nih.govnih.gov This oxidative modification of Keap1 leads to a conformational change that releases Nrf2, allowing it to translocate to the nucleus and initiate gene transcription. nih.govnih.gov Studies have demonstrated that TauCl administration leads to a significant reduction in cytoplasmic Keap1 levels, which corresponds with an increase in the nuclear accumulation of Nrf2. mdpi.com

Once in the nucleus, Nrf2 binds to the ARE and drives the expression of numerous antioxidant and cytoprotective genes. nih.govmdpi.com Research has consistently shown that treatment with TauCl leads to the upregulation of several key Nrf2 target genes. nih.govmdpi.com These include enzymes responsible for detoxification and antioxidant defense.

Table 1: Upregulation of Nrf2-Regulated Genes by Chloramine Taurine (B1682933)

Gene Protein Product Function Reference
HMOX1 Heme oxygenase-1 (HO-1) Catalyzes the degradation of heme, producing biliverdin, iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties. nih.govjst.go.jpmdpi.com
NQO1 NAD(P)H:quinone oxidoreductase 1 A flavoprotein that catalyzes the two-electron reduction of quinones, preventing the formation of reactive semiquinone intermediates. mdpi.com
GCLC Glutamate-cysteine ligase catalytic subunit The rate-limiting enzyme in the synthesis of glutathione (B108866), a major intracellular antioxidant. mdpi.com
GST Glutathione S-transferase A family of enzymes that catalyze the conjugation of glutathione to a wide variety of electrophilic compounds, facilitating their detoxification and excretion. mdpi.com
PRDX1 Peroxiredoxin-1 An antioxidant enzyme that reduces hydrogen peroxide and organic hydroperoxides. nih.gov

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammation. oatext.com TauCl has been shown to be a potent inhibitor of this cascade, thereby exerting anti-inflammatory effects. mdpi.comoatext.comnih.gov It achieves this by targeting key components of the pathway, preventing the nuclear translocation of NF-κB and subsequent expression of pro-inflammatory genes. mdpi.comnih.gov

The activity of NF-κB is tightly controlled by its inhibitory protein, IκBα, which sequesters NF-κB in the cytoplasm. mdpi.com TauCl has been demonstrated to directly target the IκBα subunit. nih.govportlandpress.com Specifically, research indicates that TauCl can oxidize methionine residue 45 (Met45) of IκBα. nih.govportlandpress.com This oxidation is a key molecular mechanism behind the TauCl-induced inhibition of NF-κB activation. nih.gov The modification of IκBα prevents its degradation, thereby keeping NF-κB in an inactive state in the cytoplasm. portlandpress.com Studies have shown that while TauCl does not inhibit the upstream IκB kinase (IKK), the enzyme responsible for phosphorylating IκBα, its oxidative modification of IκBα is sufficient to block NF-κB activation. nih.govnih.gov

Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor involved in inflammatory processes. nih.gov Evidence suggests that TauCl can suppress the activation of STAT3. mdpi.comnih.gov The activation of STAT3 typically involves phosphorylation, which allows it to translocate to the nucleus and induce the expression of target genes. mdpi.com In experimental models of colitis, administration of TauCl has been shown to significantly inhibit the phosphorylation of STAT3. mdpi.com Furthermore, in human adipocytes, TauCl treatment has been found to reverse the modulation of adipokine expression by inhibiting STAT3 signaling. nih.govresearchgate.net

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

Chloramine taurine (Tau-Cl) has been shown to modulate specific Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are crucial in regulating cellular responses to external stimuli, including inflammation. Research indicates that Tau-Cl can inhibit the phosphorylation and activation of Extracellular signal-regulated kinase (ERK), a key component of the MAPK pathway. This inhibition of ERK activation has been linked to the suppression of leukocyte migration, a critical process in the inflammatory response nih.govelsevierpure.com. By preventing ERK activation, Tau-Cl can inhibit the downstream process of actin polymerization, which is essential for cell motility, thereby reducing the infiltration of inflammatory cells into sites of infection or injury nih.gov.

Furthermore, the modulation of MAPK pathways by Tau-Cl extends to the regulation of inflammatory mediators. Studies have demonstrated that Tau-Cl's ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages is mediated through the Ras-ERK-NF-κB signaling axis mdpi.comnih.gov. Interestingly, the ERK pathway also appears to be involved in the cytoprotective effects of Tau-Cl. The upregulation of the antioxidant enzyme heme oxygenase-1 (HO-1) by Tau-Cl in macrophages was found to be blocked by the inhibition of ERK phosphorylation, suggesting a complex, context-dependent role for this pathway in the actions of this compound nih.gov.

Pathway ComponentEffect of this compoundDownstream ConsequenceCell Type
Extracellular signal-regulated kinase (ERK)Inhibition of phosphorylation/activationSuppression of actin polymerization and leukocyte migration nih.govelsevierpure.comLeukocytes (Neutrophils, Macrophages) nih.gov
Ras-ERK-NF-κB PathwayInhibitionDecreased production of nitric oxide (NO) mdpi.comnih.govMacrophages mdpi.comnih.gov
ERKRequired for Tau-Cl effectUpregulation of Heme Oxygenase-1 (HO-1) expression nih.govRAW 264.7 Macrophages nih.gov

Interactions with Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)

A primary mechanism of this compound's action is linked to its formation, which involves the direct scavenging of the potent oxidant, hypochlorous acid (HOCl). During the inflammatory response, activated neutrophils produce large quantities of HOCl through the myeloperoxidase (MPO) system nih.govuj.edu.plnih.gov. Taurine, which is present in high concentrations within these cells (up to 50 mM), readily reacts with and neutralizes the highly toxic HOCl uj.edu.plnih.govnih.gov. This reaction produces this compound (N-chlorotaurine), a much more stable and significantly less toxic oxidant mdpi.comnih.govuj.edu.plnih.gov.

This scavenging process is considered a crucial cytoprotective mechanism, as it prevents the damaging effects of excessive HOCl on host tissues at sites of inflammation mdpi.comuj.edu.plepa.gov. By converting HOCl into the less reactive this compound, taurine effectively detoxifies the immediate environment of the inflammatory cells, thereby mitigating collateral tissue injury nih.govuj.edu.pl.

Beyond the direct scavenging of HOCl, this compound indirectly influences the generation of other reactive species. It has been shown to inhibit the production of inflammatory mediators such as superoxide (B77818) anion (O₂•⁻), hydrogen peroxide (H₂O₂), and nitric oxide (NO) in various cell types uj.edu.pljst.go.jp. While its parent compound, taurine, is not considered a direct radical scavenger, it can reduce superoxide generation within the mitochondria nih.gov. This effect is thought to occur through indirect mechanisms, such as enhancing the functionality of the electron transport chain and boosting the activity of other intracellular antioxidants nih.govnih.gov.

Conversely, some studies have shown that this compound itself can initially generate a low level of ROS within macrophages nih.gov. This modest increase in ROS appears to function as a signaling event, triggering an adaptive cellular response that leads to the upregulation of protective antioxidant enzymes nih.gov. This suggests that this compound can modulate the cellular redox environment not only by neutralizing powerful oxidants but also by initiating signaling pathways that enhance the cell's own antioxidant defenses.

Enzyme Activity Modulation

This compound significantly modulates cellular function by inducing the expression of a suite of cytoprotective and antioxidant enzymes nih.govnih.govmdpi.com. This induction enhances the cell's capacity to cope with oxidative stress. Studies in various cell lines, including macrophages and microglia, have demonstrated that treatment with this compound leads to increased expression of enzymes such as peroxiredoxin-1, thioredoxin-1, catalase, glutamate-cysteine ligase (GCL), and NAD(P)H:quinone oxidoreductase 1 (NQO1) nih.govepa.govjst.go.jpnih.gov.

The primary mechanism underlying this induction is the activation of the transcription factor NF-E2-related factor 2 (Nrf2) nih.govjst.go.jpnih.gov. This compound promotes the translocation of Nrf2 into the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of target genes, thereby initiating their transcription nih.govepa.govnih.gov.

A key target of this compound-mediated Nrf2 activation is the gene encoding Heme Oxygenase-1 (HO-1), a critical enzyme with potent antioxidant and anti-inflammatory properties nih.govjst.go.jpnih.gov. Numerous studies have confirmed that this compound upregulates the expression and activity of HO-1 in cell types such as macrophages and astrocytes nih.govnih.govnih.govmdpi.comnih.gov.

The activation sequence begins when this compound causes a mild, transient oxidative signal, which leads to the disruption of the inhibitory complex between Nrf2 and its repressor protein, Kelch-like ECH-associated protein 1 (Keap1) nih.govnih.govnih.gov. Specifically, this compound can cause the oxidation of critical thiol groups on Keap1, freeing Nrf2 to move to the nucleus and activate gene expression nih.govmdpi.comnih.gov. This induction of HO-1 is a central component of the cytoprotective effects of this compound, helping to shield cells from damage caused by inflammatory oxidants like H₂O₂ nih.govjst.go.jpmdpi.com.

EnzymeObserved EffectProposed MechanismCell Type
Heme Oxygenase-1 (HO-1)Increased expression and activity jst.go.jpnih.govnih.govActivation of the Nrf2/ARE pathway nih.govnih.govmdpi.comnih.govRAW 264.7 Macrophages, Astrocytes, BV2 Microglia nih.govnih.govnih.gov
Peroxiredoxin-1Increased expression epa.govjst.go.jpnih.govNrf2-dependent transcription epa.govjst.go.jpRAW 264.7 Macrophages, BV2 Microglia jst.go.jpnih.gov
Thioredoxin-1Increased expression epa.govjst.go.jpNrf2-dependent transcription epa.govjst.go.jpRAW 264.7 Macrophages epa.govjst.go.jp
CatalaseIncreased expression nih.govN/ARAW 264.7 Macrophages nih.gov
Glutamate-cysteine ligase (GCL)Increased expression nih.govnih.govNrf2-dependent transcription nih.govBV2 Microglia, C6 Astrocytes nih.govnih.gov
NAD(P)H:quinone oxidoreductase 1 (NQO1)Increased expression nih.govnih.govNrf2-dependent transcription nih.govBV2 Microglia, C6 Astrocytes nih.govnih.gov

Induction of Antioxidant Enzyme Expression

NAD(P)H:quinone oxidoreductase 1 (NQO1)

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a cytosolic flavoprotein that catalyzes the two-electron reduction of quinones and related molecules, a process that detoxifies these reactive compounds and prevents the generation of free radicals. Research has demonstrated that treatment of C6 glioma cells with this compound leads to a significant induction of NQO1 expression. This upregulation is part of the broader Nrf2-mediated antioxidant response initiated by this compound.

Glutamate-Cysteine Ligase Catalytic Subunit (GCLC)

Glutamate-cysteine ligase (GCL) is the rate-limiting enzyme in the synthesis of glutathione (GSH), a critical intracellular antioxidant. GCL is a heterodimer composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM). Studies have shown that this compound treatment significantly induces the expression of GCLC in C6 cells. By increasing the levels of GCLC, this compound enhances the cell's capacity to synthesize glutathione, thereby bolstering its antioxidant defenses.

Glutathione S-transferase (GST)

Glutathione S-transferases (GSTs) are a family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds. This process renders toxic substances more water-soluble and easier to excrete from the body. The activation of the Nrf2 pathway by this compound also leads to the increased expression of GSTs, further contributing to cellular protection against toxins and oxidative damage.

Peroxiredoxin (Prx) and Thioredoxin (Trx)

Peroxiredoxins (Prxs) are a ubiquitous family of antioxidant enzymes that reduce peroxides, such as hydrogen peroxide and peroxynitrite. Their catalytic cycle involves the oxidation of a reactive cysteine residue, which is then regenerated by the thioredoxin (Trx) system. Thioredoxin itself is a small redox protein that is kept in a reduced state by thioredoxin reductase. This compound has been found to increase the expression of both peroxiredoxin-1 and thioredoxin-1. By upregulating these key components of the cellular antioxidant machinery, this compound enhances the cell's ability to neutralize reactive oxygen species and protect against oxidative damage.

Enzyme/ProteinFunctionEffect of this compound
NQO1 Detoxification of quinones, prevention of free radical generation.Upregulation of expression.
GCLC Rate-limiting step in glutathione (GSH) synthesis.Upregulation of expression.
GST Detoxification via conjugation of glutathione to toxins.Upregulation of expression.
Prx Reduction of peroxides.Upregulation of expression.
Trx Regeneration of oxidized peroxiredoxins.Upregulation of expression.

Influence on Myeloperoxidase Activity

Myeloperoxidase (MPO) is a heme-containing enzyme predominantly found in the azurophilic granules of neutrophils. It plays a critical role in the innate immune response by catalyzing the formation of hypochlorous acid (HOCl), a potent microbicidal agent, from hydrogen peroxide and chloride ions. While essential for host defense, excessive MPO activity and HOCl production can lead to tissue damage during inflammation.

This compound has a significant regulatory effect on MPO activity. Studies have shown that this compound can inhibit the degranulation of MPO from activated neutrophils. nih.govresearchgate.net This inhibition reduces the release of MPO into the extracellular space, thereby decreasing the localized production of hypochlorous acid and mitigating potential inflammatory damage to surrounding tissues. nih.gov Interestingly, while inhibiting MPO release, this compound has been observed to increase the degranulation of lactoferrin, an iron-binding protein with anti-inflammatory properties, from the secondary granules of neutrophils. nih.gov

Regulation of Cellular Homeostasis and Processes

Beyond its influence on specific enzymatic pathways, this compound also plays a role in the broader regulation of cellular homeostasis, particularly in maintaining the delicate balance of intracellular calcium.

Calcium Homeostasis Modulation

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes, including muscle contraction, neurotransmission, gene expression, and apoptosis. The precise regulation of intracellular calcium concentrations is therefore vital for normal cellular function.

Taurine, the precursor to this compound, is known to play a crucial role in maintaining intracellular calcium homeostasis. nih.govfrontiersin.org It helps to prevent calcium overload, which can be cytotoxic and lead to mitochondrial dysfunction and the activation of apoptotic pathways. frontiersin.orgmdpi.com Taurine exerts its effects on calcium homeostasis through various mechanisms, including the modulation of calcium channels and pumps, and by influencing the calcium-handling capacity of the endoplasmic reticulum and mitochondria. nih.govmdpi.com By extension, the physiological presence of this compound, formed during the inflammatory response, contributes to this protective mechanism, helping to stabilize intracellular calcium levels and prevent the detrimental consequences of calcium dysregulation. nih.gov

Membrane Stabilization and Integrity

While the parent compound taurine is widely recognized for its roles in osmoregulation and membrane stabilization nih.govmdpi.com, the direct actions of this compound on membrane integrity are intrinsically linked to its broader anti-inflammatory and cytoprotective effects. At inflammatory sites, taurine's reaction to form Tau-Cl serves a crucial protective function by neutralizing the highly reactive and damaging hypochlorous acid mdpi.comnih.gov. This prevents HOCl-induced damage to cellular membranes, thereby preserving their integrity. By scavenging HOCl, this compound formation helps protect surrounding tissues from the cytotoxic effects of oxidative bursts during inflammation nih.gov.

Modulation of Cellular Quality Control Processes (e.g., Autophagy, Ubiquitin-Proteasome System)

This compound has been shown to modulate cellular quality control, particularly by interacting with the ubiquitin-proteasome system. This interaction is centered on the regulation of the Nuclear factor E2-related factor 2 (Nrf2), a key transcription factor for antioxidant responses.

Under normal, unstressed conditions, Nrf2 protein levels are kept low through its constant degradation via the ubiquitin-proteasome pathway. This process is mediated by the Kelch-like ECH-associated protein 1 (Keap1), which binds to Nrf2 and facilitates its ubiquitination nih.gov.

Research has demonstrated that this compound can disrupt this degradative process. It is understood to bind directly to Keap1, likely through the oxidation of specific thiol groups, which leads to a conformational change in the Keap1 protein nih.govnih.govmdpi.com. This change prevents Keap1 from targeting Nrf2 for degradation. The key outcomes of this interaction are:

Stabilization of Nrf2 : By inhibiting its Keap1-mediated degradation, this compound stabilizes the Nrf2 protein nih.gov.

Nuclear Translocation : The stabilized Nrf2 is then able to translocate from the cytoplasm into the nucleus nih.govnih.gov.

Antioxidant Gene Expression : In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of various target genes, initiating the transcription of numerous antioxidant and cytoprotective proteins, including heme oxygenase-1 (HO-1) nih.govnih.govmdpi.com.

By preventing the ubiquitin-mediated degradation of Nrf2, this compound effectively upregulates a critical cellular defense pathway against oxidative stress.

Table 1: this compound's Interaction with the Nrf2-Keap1 Pathway

ComponentState under Normal ConditionsEffect of this compoundResulting Cellular Outcome
Keap1Binds to Nrf2, facilitating its ubiquitinationBinds to Keap1, disrupting the Keap1-Nrf2 complex nih.govnih.govInhibition of Nrf2 degradation
Nrf2Undergoes continuous degradation by the ubiquitin-proteasome system nih.govProtein is stabilized nih.govIncreased cellular levels of Nrf2
Nrf2 LocationPrimarily cytoplasmicPromotes translocation to the nucleus nih.govnih.govActivation of antioxidant gene transcription

Stimulation of Efferocytosis in Macrophages

One of the most significant pro-resolving functions of this compound is its ability to enhance efferocytosis—the phagocytic clearance of apoptotic cells, particularly neutrophils, by macrophages nih.govresearchgate.net. Efficient efferocytosis is critical for resolving inflammation and preventing the release of cytotoxic contents from dying cells, which could otherwise lead to secondary tissue damage nih.gov.

Studies have shown that treating macrophages with this compound significantly increases their capacity to engulf apoptotic neutrophils nih.govresearchgate.net. This effect is not observed with the parent compound taurine, highlighting a specific function of the chlorinated form nih.gov. The mechanism for this enhancement is directly linked to the Nrf2 pathway described previously.

The key findings from research on murine macrophages are:

this compound treatment leads to the stabilization of Nrf2 and its translocation to the nucleus nih.gov.

This results in the upregulation of Heme Oxygenase-1 (HO-1), a critical stress-response protein nih.govresearchgate.net.

The stimulatory effect of this compound on efferocytosis is abolished in macrophages from Nrf2 or HO-1 knockout mice, confirming the essential role of this pathway nih.gov.

Furthermore, this compound increases the transcriptional expression of scavenger receptors on the macrophage surface, which are responsible for recognizing phosphatidylserine exposed on apoptotic cells nih.govresearchgate.net.

Table 2: Research Findings on this compound-Stimulated Efferocytosis

Experimental ModelTreatmentKey ObservationReference
Murine Macrophage-like RAW264.7 cellsThis compound (TauCl)Increased proportion of macrophages engulfing apoptotic neutrophils. nih.gov
Peritoneal macrophages from miceThis compound (TauCl)Elevated efferocytic ability. nih.gov
Macrophages from Nrf2 or HO-1 knockout miceThis compound (TauCl)No stimulation of efferocytosis was observed. nih.gov

The enhancement of efferocytosis by this compound is further mediated by a downstream product of the Nrf2/HO-1 pathway: carbon monoxide (CO) nih.gov. Heme oxygenase-1 is an enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide. CO itself is now recognized as a gaseous signaling molecule with potent anti-inflammatory and pro-resolving effects nih.gov.

Experimental evidence strongly suggests that CO plays a direct role in the pro-efferocytic effects of this compound:

Pharmacological inhibition of HO-1 activity blocks the pro-efferocytic effect of this compound nih.gov.

Conversely, treatment of macrophages with a carbon monoxide-releasing molecule (CORM-2) mimics the effect of this compound, potentiating their efferocytic activity nih.gov.

The use of hemoglobin, which is a potent scavenger of CO, was shown to inhibit TauCl-induced efferocytosis nih.gov.

These findings indicate that this compound stimulates efferocytosis through a sequential pathway: stabilization of Nrf2, upregulation of HO-1 expression and activity, and the subsequent production of carbon monoxide, which acts as a key signaling molecule to enhance the clearance of apoptotic cells nih.govresearchgate.net.

Research on Antioxidant Functions in Preclinical Models

Attenuation of Oxidative Damage Markers

Chloramine-Taurine has been shown to effectively reduce key biomarkers of oxidative damage, indicating its capacity to protect vital cellular components like lipids and DNA from oxidative assault.

Lipid peroxidation is a critical consequence of oxidative stress, leading to cellular membrane damage. Chloramine-Taurine has demonstrated efficacy in reducing the products of this damaging process in preclinical studies. In a mouse model of UVB-induced skin damage, topical application of Chloramine-Taurine resulted in a lower level of 4-hydroxynonenal (B163490) (4-HNE)-modified proteins in the epidermis, a key indicator of attenuated lipid peroxidation. mdpi.com Another study involving azathioprine-induced testicular damage in rats found that the treatment led to increased levels of the oxidative stress indicator malondialdehyde (MDA). nih.govresearchgate.net Pretreatment with Chloramine-Taurine, however, significantly counteracted this effect, bringing MDA levels down and thus demonstrating a protective effect against lipid peroxidation in testicular tissue. nih.govresearchgate.net

Table 1: Effect of Chloramine-Taurine on Lipid Peroxidation Markers

Preclinical Model Oxidative Stressor Marker Measured Observed Effect of Chloramine-Taurine
Mouse Skin UVB Irradiation 4-hydroxynonenal (4-HNE) Lower levels of 4-HNE-modified proteins mdpi.com

Oxidative stress can lead to significant DNA damage, a precursor to cellular dysfunction and mutagenesis. Preclinical research highlights Chloramine-Taurine's role in protecting against such damage. In a study on male rats, the administration of the therapeutic drug azathioprine (B366305) was shown to cause a notable increase in DNA damage within the testes. nih.govresearchgate.net However, when the rats were pretreated with Chloramine-Taurine, this toxic effect was significantly abrogated, indicating a protective role for the compound in preserving genomic integrity against chemical-induced oxidative assault. nih.govresearchgate.net

Cellular Protection Against Oxidative Stress-Induced Cellular Responses

Chloramine-Taurine provides cellular protection by modulating pathways that defend against and respond to oxidative stress. A primary mechanism is the activation of the nuclear factor E2-related factor 2 (Nrf2) pathway. mdpi.comnih.govnih.gov Nrf2 is a key transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes. mdpi.comnih.gov Chloramine-Taurine has been found to increase the nuclear translocation of Nrf2, allowing it to bind to the antioxidant response element (ARE) in the promoter region of these genes. mdpi.commdpi.comnih.gov

This activation leads to the upregulation of several crucial antioxidant enzymes. Studies have consistently shown that Chloramine-Taurine treatment increases the expression of heme oxygenase-1 (HO-1), peroxiredoxin-1 (Prx-1), thioredoxin-1, catalase, and NAD(P)H:quinone oxidoreductase 1 (NQO1). mdpi.commdpi.comnih.govjst.go.jpepa.gov This enhanced enzymatic shield fortifies cells against oxidative insults.

The practical outcome of this enhanced antioxidant capacity is a marked protection against cell death induced by oxidative stressors.

In RAW 264.7 macrophage cell lines, pretreatment with Chloramine-Taurine protected the cells from apoptosis and death caused by hydrogen peroxide (H₂O₂). nih.govjst.go.jpepa.gov

Similarly, in a murine model, topical Chloramine-Taurine blunted UVB-induced apoptotic cell death in the epidermis. mdpi.com

In C6 astrocyte cells, Chloramine-Taurine rescued the cells from H₂O₂-induced death by enhancing HO-1 expression and suppressing ROS production. nih.gov

Table 2: Protective Effects of Chloramine-Taurine Against Oxidative Stress

Cell/Tissue Model Oxidative Stressor Key Protective Mechanism Cellular Outcome
RAW 264.7 Macrophages Hydrogen Peroxide (H₂O₂) Increased expression of HO-1, Prx-1, Trx-1, Catalase nih.govjst.go.jpepa.gov Protection from apoptosis and cell death nih.govepa.gov
Murine Epidermis UVB Irradiation Nrf2 activation, induction of HO-1 and NQO1 mdpi.com Blunted apoptotic cell death mdpi.com
C6 Astrocytes Hydrogen Peroxide (H₂O₂) Nrf2 activation, upregulation of HO-1 nih.gov Rescued cells from H₂O₂-induced death nih.gov

Research on Anti Inflammatory Mechanisms in Preclinical Models

Modulation of Pro-inflammatory Mediator Production

Chloramine (B81541) taurine (B1682933) has been shown to downregulate the production of a variety of pro-inflammatory mediators in both rodent and human leukocytes. nih.gov This regulatory capacity is a cornerstone of its anti-inflammatory effects, targeting several key molecular families involved in the inflammatory cascade.

Chloramine taurine exhibits significant modulatory effects on the production of several key pro-inflammatory and anti-inflammatory cytokines. In preclinical studies, it has been observed to inhibit the generation of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8). oup.comnih.gov

In a study involving peripheral blood mononuclear cells (PBMCs) from healthy volunteers, as well as patients with rheumatoid arthritis and osteoarthritis, this compound was found to inhibit the production of secreted IL-1β and IL-6. nih.gov Specifically, the half-maximal inhibitory concentration (IC50) for IL-1β was approximately 250 µM, and for IL-6, it was in the range of 300-400 µM across all study groups. nih.gov The effect on TNF-α was more complex, with low concentrations of this compound slightly increasing its production, while higher concentrations led to a reduction in a significant portion of the study participants. nih.govnih.gov

Further research using activated human peripheral blood mononuclear leukocytes demonstrated that this compound could decrease the production of IL-1β, IL-6, and IL-8 in lipopolysaccharide (LPS)-activated adherent monocytes. nih.gov In phytohemagglutinin (PHA)-activated nonadherent leukocytes, it inhibited the production of IL-6 and IL-8. nih.gov In murine models, this compound has been shown to inhibit the production of TNF-α and IL-6. oup.com For instance, in a study with activated murine peritoneal neutrophils, this compound dose-dependently inhibited the production of TNF-α and IL-6. epa.gov

The mechanisms underlying these effects are multifaceted. For TNF-α, this compound has been shown to inhibit its synthesis at the translational level in activated RAW 264.7 cells, without affecting the steady-state levels of its mRNA. nih.gov

Interactive Data Table: Effect of this compound on Cytokine Production

Cytokine Cell/Model System Stimulant Observed Effect
TNF-α Murine Macrophages - Inhibition
TNF-α Human PBMCs LPS Dual effect: slight increase at low concentrations, reduction at higher concentrations
IL-1β Human PBMCs LPS Inhibition
IL-6 Murine Macrophages - Inhibition
IL-6 Human PBMCs LPS Inhibition
IL-8 Human Leukocytes PHA Inhibition
IL-10 Rat Lymphocytes Sepsis Model Altered secretion pattern
IL-12 Not specified in provided context - -

This compound has been demonstrated to inhibit the production of nitric oxide (NO), a key inflammatory mediator. oup.com This inhibition is primarily achieved by targeting the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation.

In activated RAW 264.7 macrophage-like cells, this compound was found to inhibit the generation of nitrites in a dose-dependent manner. oup.com This was accompanied by a reduction in the levels of iNOS mRNA. oup.com Further studies confirmed that this compound prevents the expression of iNOS protein and the detection of iNOS mRNA in lysates of activated cells. nih.gov Similarly, in activated C6 glioma cells, this compound inhibited the accumulation of nitrite (B80452) in the media in a concentration-dependent manner, which was associated with decreased amounts of iNOS protein. nih.gov The expression of iNOS mRNA was also markedly inhibited in these cells. nih.gov

The inhibitory effect of this compound on iNOS expression appears to be a major mechanism for its reduction of NO production. oup.com

The production of prostaglandin (B15479496) E2 (PGE2), a potent pro-inflammatory lipid mediator, is also attenuated by this compound. oup.com This effect is linked to the compound's ability to modulate the expression of cyclooxygenase-2 (COX-2), the inducible enzyme that catalyzes a key step in prostaglandin synthesis.

In rheumatoid arthritis fibroblast-like synoviocytes stimulated with IL-1β, this compound significantly inhibited the elevation of COX-2 mRNA and protein, leading to a decrease in PGE2 production. nih.gov Notably, the expression of COX-1 remained unaffected. nih.gov In activated C6 glioma cells, this compound also inhibited the accumulation of PGE2 in the media, which was accompanied by a decrease in COX-2 protein levels. nih.gov

Interactive Data Table: Effect of this compound on Inflammatory Mediators

Mediator Enzyme Cell/Model System Observed Effect on Mediator Observed Effect on Enzyme
Nitric Oxide iNOS RAW 264.7 Macrophages Inhibition Inhibition of mRNA and protein expression
Nitric Oxide iNOS C6 Glioma Cells Inhibition Inhibition of mRNA and protein expression
Prostaglandin E2 COX-2 RAW 264.7 Macrophages Inhibition Inhibition of protein expression
Prostaglandin E2 COX-2 Rheumatoid Arthritis Synoviocytes Inhibition Inhibition of mRNA and protein expression
Prostaglandin E2 COX-2 C6 Glioma Cells Inhibition Inhibition of protein expression

Attenuation of Inflammatory Processes in Experimental Disease Models

The anti-inflammatory properties of this compound observed in vitro have been further investigated in preclinical models of inflammatory diseases, providing insights into its potential therapeutic applications.

In a murine model of colitis induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS), a model that mimics human Crohn's disease, oral administration of this compound demonstrated protective effects against colon inflammation. nih.govelsevierpure.com Treatment with this compound was associated with a reduction in the expression of pro-inflammatory molecules, including TNF-α, IL-6, and COX-2, in the colonic tissue. nih.govresearchgate.net

Furthermore, this compound administration led to the inhibition of the activation of NF-κB and STAT3, two key transcription factors that play a crucial role in mediating pro-inflammatory signaling pathways. nih.govresearchgate.net These findings suggest that this compound can ameliorate intestinal inflammation by targeting multiple key inflammatory mediators and signaling pathways.

Dermatitis Models

In preclinical studies, Chloramine-taurine (TauCl) has been investigated for its protective effects against skin inflammation, particularly in models of ultraviolet B (UVB)-induced dermatitis. nih.govresearchgate.net When applied topically to mouse skin, TauCl has demonstrated a capacity to mitigate the damaging effects of UVB radiation, which is a primary cause of photoaging, dermatitis, and photocarcinogenesis. researchgate.net The UVB-induced murine dermatitis model is considered a valuable tool for identifying photoprotective substances and understanding their underlying molecular mechanisms. nih.gov

Research has shown that exposure to UVB radiation at an intensity of 180 mJ/cm² leads to significant oxidative damage and apoptosis in the murine epidermis. researchgate.net Treatment with Chloramine-taurine was found to ameliorate this UVB-induced oxidative stress and apoptotic cell death. researchgate.net The anti-inflammatory action of Chloramine-taurine in this model is associated with the inhibition of key inflammatory pathways. Specifically, it has been observed to block the activation of STAT3, a signal transducer and activator of transcription involved in inflammatory responses. nih.gov

Furthermore, Chloramine-taurine treatment in UVB-irradiated mice resulted in a significant reduction in the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). researchgate.net The transcription of several pro-inflammatory cytokines was also markedly lower in the Chloramine-taurine-treated group compared to the vehicle-treated controls. researchgate.net The compound's protective mechanism also involves the upregulation of the body's own antioxidant defenses through the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the induction of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1. researchgate.net

Table 1: Effects of Chloramine-Taurine in a UVB-Induced Dermatitis Mouse Model

ParameterObservation in UVB-Exposed SkinEffect of Chloramine-Taurine Treatment
Oxidative Stress IncreasedAmeliorated researchgate.net
Apoptotic Cell Death IncreasedAmeliorated researchgate.net
STAT3 Activation ActivatedInhibited nih.gov
Pro-inflammatory Enzymes (COX-2, iNOS) Expression IncreasedExpression Decreased researchgate.net
Pro-inflammatory Cytokines (Tnf, Il6, Il1b, Il10) Transcription IncreasedTranscription Decreased researchgate.net
Nrf2 Pathway InactiveActivated researchgate.net
Antioxidant Enzymes (HO-1, NQO1) Baseline LevelsExpression Induced researchgate.net

Arthritis Models

The anti-arthritic effects of Chloramine-taurine have been explored in preclinical models, notably the collagen-induced arthritis (CIA) mouse model, which mimics aspects of human rheumatoid arthritis. nih.gov In these studies, Chloramine-taurine is recognized as a compound produced by activated neutrophils within the inflammatory joint cavities. nih.gov

Administration of Chloramine-taurine to mice with CIA resulted in a significant attenuation of the disease's severity. nih.gov This was evidenced by a reduction in paw swelling and lower arthritis scores compared to untreated controls. nih.gov Histological examination of the joints from Chloramine-taurine-treated mice revealed significant reductions in synovial inflammation, cartilage damage, and bone erosion. nih.gov

A key mechanism underlying these anti-arthritic effects is the inhibition of osteoclastogenesis, the process of bone resorption by osteoclasts. nih.gov The number of tartrate-resistant acid phosphatase (TRAP)-positive cells, a marker for osteoclasts, was reduced in the joints of treated mice. nih.gov In vitro experiments confirmed that Chloramine-taurine directly inhibits the formation of osteoclasts from bone marrow-derived precursor cells in a dose-dependent manner. nih.gov

Beyond its effects on bone and cartilage, Chloramine-taurine also modulates the immune response that drives the disease. It has been shown to inhibit the proliferation of splenic lymphocytes obtained from mice with CIA. nih.gov Further research using fibroblast-like synoviocytes (FLS) from patients with rheumatoid arthritis has shown that Chloramine-taurine can inhibit the proliferation of these cells, which are key contributors to synovial inflammation and joint destruction. nih.govresearchgate.net This anti-proliferative effect is mediated by triggering a p53-dependent pathway, leading to cell-cycle arrest. nih.govresearchgate.net Treatment of these cells with Chloramine-taurine resulted in an early accumulation of the p53 tumor suppressor protein and subsequent changes in its transcriptional targets, including the up-regulation of the p21 mitotic inhibitor and down-regulation of proliferating cell nuclear antigen (PCNA) and survivin. researchgate.net

Table 2: Effects of Chloramine-Taurine in a Collagen-Induced Arthritis (CIA) Mouse Model

FeatureObservation in CIA MiceEffect of Chloramine-Taurine Treatment
Clinical Severity High paw swelling and arthritis scoreSignificantly attenuated nih.gov
Joint Histology Significant synovial inflammation, cartilage damage, bone erosionSignificantly reduced nih.gov
Osteoclastogenesis (TRAP+ cells) Increased number in jointsReduced number nih.gov
Lymphocyte Proliferation IncreasedInhibited nih.gov
Synoviocyte Proliferation IncreasedInhibited via p53 pathway nih.govresearchgate.net

Impact on Macrophage and Leukocyte Inflammatory Responses

Chloramine-taurine exerts significant modulatory effects on the inflammatory responses of key immune cells, including macrophages and various types of leukocytes. nih.govnih.gov It is an endogenous compound produced in activated neutrophils from taurine and hypochlorous acid, and it serves to control and resolve inflammation. nih.gov

In studies involving rodent macrophages, Chloramine-taurine has been shown to inhibit the production of several critical pro-inflammatory mediators. nih.gov These include nitric oxide, tumor necrosis factor-alpha (TNF-α), and prostaglandin E2. nih.gov The compound's role is to attenuate the further production of these inflammatory molecules, thereby helping to resolve the inflammatory state. nih.gov

The impact of Chloramine-taurine extends to human leukocytes as well. nih.govresearchgate.net In activated human peripheral blood mononuclear leukocytes, it significantly suppresses lymphocyte proliferation. nih.gov It also curtails the production of a range of cytokines. For instance, in phytohemagglutinin (PHA)-activated nonadherent leukocytes, Chloramine-taurine inhibits the production of Interleukin-2 (IL-2), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). nih.gov Similarly, in lipopolysaccharide (LPS)-activated adherent monocytes, it decreases the production of Interleukin-1beta (IL-1β), IL-6, and IL-8. nih.gov Furthermore, in activated human polymorphonuclear leukocytes, Chloramine-taurine has been demonstrated to suppress the generation of superoxide (B77818) anion, IL-6, and IL-8. nih.gov

Beyond inhibiting pro-inflammatory mediators, Chloramine-taurine also bolsters the antioxidant capacity of macrophages. nih.gov It has been found to increase the expression of several antioxidant proteins, including heme oxygenase-1, peroxiredoxin, thioredoxin, glutathione (B108866) peroxidase, and catalase. nih.gov This dual action—suppressing inflammatory mediators while upregulating protective antioxidant enzymes—allows Chloramine-taurine to protect macrophages and surrounding tissues from the cytotoxic effects of reactive oxygen species that are overproduced during inflammation. nih.gov

Table 3: Effects of Chloramine-Taurine on Macrophage and Leukocyte Inflammatory Responses

Cell TypeStimulusInhibited Pro-inflammatory MediatorsUpregulated Antioxidant Proteins
Rodent Macrophages VariousNitric Oxide, TNF-α, Prostaglandin E2 nih.govHeme oxygenase-1, Peroxiredoxin, Thioredoxin, Glutathione peroxidase, Catalase nih.gov
Human Polymorphonuclear Leukocytes VariousSuperoxide anion, IL-6, IL-8 nih.govNot specified
Human Nonadherent Leukocytes (Lymphocytes) PHAIL-2, IL-6, IL-8, Proliferation nih.govNot specified
Human Adherent Monocytes LPSIL-1β, IL-6, IL-8 nih.govNot specified

Research on Immunomodulatory Effects

Regulation of Leukocyte Phenotype and Function

Chloramine-taurine actively modulates the behavior of various leukocyte populations. Research indicates that it inhibits the migration of inflammatory cells, a critical step in the inflammatory cascade. nih.gov Specifically, Tau-Cl has been shown to inhibit thioglycollate-induced leukocyte migration into the peritoneal cavity and suppress the migration of both neutrophils and macrophages in laboratory settings. nih.govresearchgate.net This inhibitory effect is linked to its ability to suppress actin polymerization and the phosphorylation of extracellular signal-regulated kinase (ERK), both of which are essential for cell motility. nih.govresearchgate.net

Furthermore, Tau-Cl downregulates the production of pro-inflammatory mediators in both human and rodent leukocytes. nih.govresearchgate.net It achieves this, in part, by inhibiting the activation of NF-κB, a key signal transducer for inflammatory cytokines. nih.govresearchgate.net In activated human peripheral blood mononuclear leukocytes, Tau-Cl has been demonstrated to decrease the production of several key cytokines. For instance, in lipopolysaccharide (LPS)-activated adherent monocytes, it reduces the output of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). nih.gov Similarly, in phytohemagglutinin (PHA)-activated nonadherent leukocytes, it inhibits the production of IL-2, IL-6, and IL-8. nih.gov

Leukocyte TypeFunction AffectedSpecific Effect of Chloramine-TaurineMediators/Pathways Involved
General LeukocytesMigrationInhibitionActin Polymerization, ERK Phosphorylation
NeutrophilsMigrationInhibition-
MacrophagesMigrationInhibition-
Adherent Monocytes (Human)Cytokine ProductionDecreasedIL-1β, IL-6, IL-8
Nonadherent Leukocytes (Human)Cytokine ProductionDecreasedIL-2, IL-6, IL-8

Influence on Adaptive and Acquired Immune Responses

The influence of chloramine-taurine extends to the adaptive immune system, which is primarily orchestrated by lymphocytes. Studies have shown that Tau-Cl can significantly suppress lymphocyte proliferation. nih.gov This anti-proliferative effect is a key aspect of its immunomodulatory role, potentially preventing an overactive or prolonged adaptive immune response. The inhibition of IL-2 production by Tau-Cl in activated leukocytes is particularly relevant, as IL-2 is a potent growth factor for T-lymphocytes. nih.gov

In research involving septic rats, Tau-Cl was found to decrease the viability of lymphocytes isolated from both blood and the spleen and alter their secretion of important inflammatory mediators. nih.govscielo.brresearchgate.net These findings suggest that Tau-Cl can directly impact lymphocyte function and survival under severe inflammatory conditions. nih.govscielo.br The modulation of cytokines like IL-6 is also significant, as IL-6 plays a role in the differentiation of T helper lymphocytes, indicating that Tau-Cl can influence the direction of the adaptive immune response. nih.gov

Immune Cell/ProcessEffect of Chloramine-TaurineKey Findings
Lymphocyte ProliferationSuppressionSignificantly suppressed proliferation as measured by tritiated (3H) thymidine (B127349) incorporation. nih.gov
Lymphocyte ViabilityDecreasedObserved in lymphocytes from septic rats. nih.govscielo.br
Cytokine Production (Lymphocytes)Altered Secretion PatternInhibited production of IL-2, a key cytokine for T-cell proliferation. nih.gov

Interactions with Phagocytic Cell Populations

Chloramine-taurine, which is produced in large quantities by activated neutrophils, is released when these cells undergo apoptosis and subsequently affects co-existing phagocytes like macrophages. researchgate.netelsevierpure.comnih.gov Its interaction with these cells is multifaceted. Contrary to its inhibitory effect on migration, Tau-Cl can enhance the primary function of macrophages: phagocytosis. nih.gov Studies have demonstrated that Tau-Cl substantially increases the phagocytic efficiency of macrophages, particularly in the context of fungal pathogens. nih.gov

This potentiation of phagocytosis is mediated through the up-regulation of dectin-1, a receptor for fungal β-1,3-glucans. nih.gov The increased expression of dectin-1 is driven by the induction of heme oxygenase-1 (HO-1) and the subsequent production of its by-product, carbon monoxide (CO). nih.gov In addition to enhancing their "clean-up" capabilities, Tau-Cl also induces a protective state in macrophages by increasing the expression of a suite of antioxidant proteins, including heme oxygenase 1, peroxiredoxin, thioredoxin, glutathione (B108866) peroxidase, and catalase. researchgate.netelsevierpure.com This helps shield the macrophages and surrounding tissues from oxidative damage. nih.gov

Phagocytic CellInteraction/EffectMechanism
MacrophagesPotentiated Phagocytic ActivityUp-regulation of dectin-1 receptor. nih.gov
MacrophagesIncreased Antioxidant DefensesIncreased expression of HO-1, peroxiredoxin, thioredoxin, glutathione peroxidase, and catalase. researchgate.netelsevierpure.com
MacrophagesInhibition of Pro-inflammatory MediatorsSuppression of nitric oxide, TNF-α, IL-1β, IL-6, and IL-8. nih.gov
NeutrophilsSource of Chloramine-TaurineTaurine (B1682933) reacts with hypochlorous acid from the myeloperoxidase (MPO) system. nih.gov

Role in the Resolution Phase of Inflammation

A central role of chloramine-taurine produced by neutrophils is to initiate the resolution phase of inflammation. nih.gov By inhibiting the excessive infiltration of inflammatory cells, it helps prevent the transition to chronic inflammation. nih.govresearchgate.net Its primary mechanisms for promoting resolution involve shutting down the production of pro-inflammatory signals while simultaneously bolstering tissue-protective pathways. researchgate.netnih.gov

Tau-Cl actively attenuates the production of pro-inflammatory cytokines and reactive oxygen metabolites, effectively dampening the inflammatory fire. nih.gov Concurrently, it upregulates antioxidant proteins in cells like macrophages. researchgate.netelsevierpure.com This dual action serves to protect surrounding tissues from the cytotoxic damage that can be caused by an overabundance of reactive oxygen species during an inflammatory response. nih.gov By enhancing the phagocytic clearance of pathogens and cellular debris while protecting against oxidative stress, Tau-Cl facilitates the recovery of cells and tissues affected by inflammation, positioning it as a key endogenous mediator in the return to homeostasis. nih.govnih.gov

Aspect of ResolutionRole of Chloramine-TaurineSpecific Actions
Control of Inflammatory SignalsInhibitionDownregulates production of pro-inflammatory cytokines (e.g., TNF-α, interleukins) and reactive oxygen metabolites. researchgate.netnih.gov
Tissue ProtectionPromotionIncreases levels of antioxidant proteins (e.g., HO-1) in macrophages. researchgate.netnih.gov
Cellular InfiltrationInhibitionSuppresses migration of leukocytes to the inflamed site, preventing excessive accumulation. nih.govresearchgate.net
Pathogen/Debris ClearanceEnhancementPotentiates phagocytic activity of macrophages. nih.gov

Research on Antimicrobial Activities in Vitro

Broad-Spectrum Antimicrobial Properties

N-chlorotaurine exhibits a broad-spectrum microbicidal activity characteristic of active chlorine compounds nih.govnih.gov. Its effectiveness has been documented against a variety of microorganisms, including multi-resistant strains nih.gov.

NCT has shown potent bactericidal activity against both Gram-positive and Gram-negative bacteria nih.gov. Studies have demonstrated its effectiveness against a panel of multiresistant clinical isolates, including methicillin-resistant Staphylococcus aureus, linezolid-resistant Staphylococcus epidermidis, vancomycin-resistant Enterococcus faecium, and multidrug-resistant Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae nih.gov. In quantitative killing assays, a 1% NCT solution (55 mmol/L) reduced the colony-forming units (CFU) of these resistant strains by at least 2 log10 steps after 15 minutes and achieved nearly complete eradication within 30 minutes at 37°C nih.gov.

The bactericidal action of NCT is not significantly impacted by antibiotic resistance, which is attributed to its oxidizing and chlorinating mechanism of action that targets multiple sites within the microorganisms nih.govoup.com. In vitro studies have shown that chloramine-T, a related compound, effectively reduces the growth of Gram-positive bacteria such as Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), and vancomycin-resistant Enterococcus faecalis by 95% to 100% nih.govmarquette.edu. It also demonstrates high efficacy against the Gram-negative bacterium E. coli nih.govmarquette.edu.

Interactive Table: Bactericidal Activity of 1% N-chlorotaurine against Multidrug-Resistant Bacteria

Bacterial Strain Time (minutes) Log10 CFU Reduction
Methicillin-resistant Staphylococcus aureus 15 ≥ 2
Methicillin-resistant Staphylococcus aureus 30 Near complete eradication
Linezolid-resistant Staphylococcus epidermidis 15 ≥ 2
Linezolid-resistant Staphylococcus epidermidis 30 Near complete eradication
Vancomycin-resistant Enterococcus faecium 15 ≥ 2
Vancomycin-resistant Enterococcus faecium 30 Near complete eradication
Multidrug-resistant Escherichia coli 15 ≥ 2
Multidrug-resistant Escherichia coli 30 Near complete eradication
Multidrug-resistant Pseudomonas aeruginosa 15 ≥ 2
Multidrug-resistant Pseudomonas aeruginosa 30 Near complete eradication
Multidrug-resistant Acinetobacter baumannii 15 ≥ 2
Multidrug-resistant Acinetobacter baumannii 30 Near complete eradication
Multidrug-resistant Klebsiella pneumoniae 15 ≥ 2

The antimicrobial spectrum of NCT also includes significant fungicidal activity against both yeasts and molds nih.gov. It has been shown to be effective against various Candida species, which are common causes of fungal infections nih.govresearchgate.net. Studies have demonstrated the fungicidal activity of NCT against Candida albicans, Candida krusei, Candida glabrata, Candida tropicalis, and Candida dubliniensis researchgate.net. The time required for significant log reduction of viable counts of Candida isolates is generally a few hours for lower concentrations of NCT nih.gov. In addition to yeasts, NCT has also shown activity against molds such as Aspergillus spp., Penicillium spp., Fusarium spp., and Alternaria spp. researchgate.net.

In vitro studies have confirmed the virucidal properties of N-chlorotaurine against a range of viruses nih.gov. It has demonstrated broad-spectrum activity against adenoviruses, herpes viruses 1 and 2, and human immunodeficiency virus (HIV) nih.gov. More recently, NCT has been shown to be highly active against respiratory viruses, including SARS-CoV-2, the virus responsible for COVID-19 nih.gov. At a concentration of 1%, NCT caused a significant reduction in infectious particles of early 2020 SARS-CoV-2 isolates by 1 log10 after 15 minutes of incubation nih.gov. The presence of proteinaceous material, simulating body fluids, enhanced this activity nih.gov. The Alpha and Beta variants of SARS-CoV-2 showed similar susceptibility nih.gov. The mechanism of its virucidal action is believed to involve an attack on viral proteins nih.gov.

The broad-spectrum antimicrobial activity of N-chlorotaurine also extends to parasites nih.gov. In vitro studies have demonstrated its protozoocidal activity against amoebae, leishmaniae, and trichomonads nih.gov. Taurine (B1682933) chloramine (B81541), produced during inflammation, has been noted for its antiparasitic properties researchgate.net.

Mechanisms of Microbial Inactivation

The antimicrobial effect of chloramine taurine is primarily due to its oxidizing and chlorinating properties, which lead to the inactivation of a wide range of microorganisms.

A key mechanism in the antimicrobial action of N-chlorotaurine is the surface chlorination of pathogens. Active chlorine from NCT attaches to the surface of microorganisms within a very short time frame, from seconds to a minute nih.gov. This process of chlorination is a crucial step in the inactivation of bacteria and fungi. Even sublethal exposure to NCT can lead to a "post-antiseptic effect," where the pathogens exhibit a lag in regrowth nih.gov. This attenuation of microorganisms has been shown to reduce their virulence nih.govoup.com. The cytoplasmic membrane is considered a primary target for chlorine-based disinfectants, and alterations in its permeability following chlorination have been frequently observed nih.gov.

Detoxification of Microbial Virulence Factors

This compound (N-chlorotaurine) has demonstrated the ability to neutralize various microbial virulence factors, which are molecules produced by pathogens to promote infection and cause disease. As an active chlorine compound, it works by oxidizing and chlorinating these factors, thereby inactivating them. mdpi.com This mechanism of action is not limited to direct antimicrobial effects but extends to the mitigation of toxins produced by a range of pathogens. mdpi.comresearchgate.net

Research has shown that this compound can effectively neutralize the Shiga toxin produced by enterohemorrhagic E. coli by oxidizing the thiol groups and aromatic amino acids within the toxin's structure. researchgate.net Similarly, it has been found to inactivate various staphylococcal toxins. mdpi.com The compound's efficacy also extends to fungal virulence factors. Studies have documented its ability to inactivate gliotoxin from Aspergillus fumigatus and aspartyl proteinases from Candida albicans. mdpi.com This broad-spectrum antitoxic activity suggests that this compound may play a role in the innate immune defense against soluble virulence factors released by pathogens. researchgate.net By blocking these factors, it may also interfere with the communication and interaction of mixed-species microbial communities. mdpi.com

Activity Against Biofilm-Associated Infections

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix of extracellular polymeric substances. nih.gov These structures are notoriously resistant to conventional antimicrobial agents and the host immune system, making biofilm-associated infections a significant clinical challenge. nih.govnih.gov this compound has been investigated for its potential to address these persistent infections. nih.gov

In vitro studies have demonstrated that this compound can effectively kill bacteria within established biofilms. nih.gov It has shown time- and concentration-dependent activity against biofilms of clinically relevant bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa, grown on surfaces like metal alloy disks. nih.gov Scanning electron microscopy has revealed that this compound disrupts the biofilm matrix, which can lead to the detachment of the biofilm. nih.gov

Research on P. aeruginosa biofilms has shown that while lower concentrations (300 and 1,000 μM) could inhibit biofilm formation, they were not effective at destroying mature biofilms or killing the bacteria within them. nih.gov However, higher, therapeutically applicable concentrations (0.1% to 1%, equivalent to 5.5 to 55 mM) demonstrated significant antibiofilm activity. nih.gov For instance, a 1% solution of this compound was able to reduce the colony-forming units (CFU) of all tested bacterial strains in a biofilm by at least 10-fold within 15 minutes. nih.gov

Further studies have explored its efficacy against long-term biofilms. Research involving 14-week-old biofilms of S. aureus, P. aeruginosa, and Klebsiella variicola showed that the susceptibility of these older biofilms to this compound did not increase over time. mdpi.com A 1% solution of N-chlorotaurine produced significant reductions in viable bacterial counts after 60 minutes of incubation. mdpi.com

Below are interactive tables summarizing the bactericidal effect of 1% N-chlorotaurine on long-term single-species biofilms and the comparative reduction in CFU for different bacterial strains.

Bactericidal Effect of 1% N-Chlorotaurine (NCT) on Long-Term Biofilms (14 weeks)

Average log10 reduction in Colony Forming Units (CFU)/mL after incubation.

Bacterial StrainIncubation TimeAverage log10 Reduction in CFU/mL
Staphylococcus aureus30 min0.91
Staphylococcus aureus60 min2.83
Pseudomonas aeruginosa30 min2.27
Pseudomonas aeruginosa60 min5.13
Klebsiella variicola30 min4.74
Klebsiella variicola60 min5.58
Data sourced from a study on long-term biofilms, showing mean values over a 14-week period. mdpi.com

Comparative Reduction of Viable Bacteria in Biofilms by N-Chlorotaurine (NCT) and Chlorhexidine

Log10 reduction in CFU on metal alloy disks after different incubation times.

Bacterial StrainTreatment15 min1 h7 h
S. aureus ATCC 259231% NCT1.2 ± 0.42.7 ± 0.5>4.5
S. aureus ATCC 259230.5% NCT0.7 ± 0.31.8 ± 0.4>4.5
S. aureus ATCC 259230.2% Chlorhexidine>4.5>4.5>4.5
P. aeruginosa ATCC 278531% NCT2.9 ± 0.5>5.1>5.1
P. aeruginosa ATCC 278530.5% NCT1.7 ± 0.43.5 ± 0.6>5.1
P. aeruginosa ATCC 278530.2% Chlorhexidine>5.1>5.1>5.1
Data represents mean values ± standard deviations from three independent experiments. nih.gov

These findings highlight the consistent bactericidal activity of this compound against both developing and mature bacterial biofilms in vitro. mdpi.comnih.gov

Interactions with Biological Macromolecules and Cellular Components

Reactions with Proteins and Enzymes

Chloramine (B81541) taurine (B1682933) is known to react with proteins and enzymes, primarily through the oxidation of specific amino acid residues. This reactivity underlies many of its biological effects, from antimicrobial action to the modulation of inflammatory pathways.

The most prominent reaction of chloramine taurine with proteins involves the oxidation of thiol groups (-SH) found in cysteine residues. nih.govresearchgate.net These reactions are often more selective than those of its precursor, hypochlorous acid. researchgate.net

Research has demonstrated that this compound can efficiently oxidize thiol-containing plasma proteins. nih.govresearchgate.net Key targets include:

Albumin: The most abundant plasma protein, which contains a single free thiol group. nih.gov

α1-Antitrypsin: A crucial protease inhibitor in the plasma. nih.gov

Transthyretin: A transport protein for thyroxine and retinol. nih.gov

Beyond plasma proteins, this compound has been shown to oxidize thiol groups in intracellular proteins, which is critical for its role in cellular signaling. A significant example is the oxidation of thiol groups on Kelch-like ECH-associated protein 1 (Keap1). nih.govmdpi.com Keap1 is a negative regulator of the transcription factor Nrf2, which controls the expression of antioxidant genes. nih.govmdpi.com By oxidizing Keap1's thiol groups, this compound disrupts the Keap1-Nrf2 complex, allowing Nrf2 to translocate to the nucleus and activate the transcription of protective antioxidant enzymes. nih.govmdpi.com

Protein TargetBiological ContextOutcome of Thiol OxidationReference
AlbuminBlood PlasmaOxidation of free thiol group. nih.gov
α1-AntitrypsinBlood PlasmaInactivation of the protease inhibitor. nih.gov
TransthyretinBlood PlasmaOxidation of thiol groups. nih.gov
Keap1Intracellular (Astrocytes)Disruption of Keap1-Nrf2 complex, leading to Nrf2 activation and increased expression of antioxidant enzymes. nih.gov

The oxidation of thiol groups and other susceptible amino acid residues by this compound can significantly alter protein function and stability. The inactivation of α1-antitrypsin through thiol oxidation is a clear example of functional impairment. nih.gov

Studies on specific enzymes have further elucidated the impact of this compound. For instance, it has been shown to inactivate creatine kinase (CK) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH), two enzymes with critical thiol groups in their active sites. researchgate.net Competition studies have indicated that the thiols of creatine kinase are more reactive with this compound than those of GAPDH. researchgate.net

The interaction of this compound with the IκBα protein, an inhibitor of the pro-inflammatory transcription factor NF-κB, provides another example of functional modulation. This compound can oxidize a specific methionine residue (Met45) in IκBα, which inhibits the activation of NF-κB and thus downregulates the production of inflammatory cytokines. nih.gov This highlights how this compound can modulate inflammatory signaling pathways through targeted protein oxidation.

Affected Protein/EnzymeFunctional ImpactMechanismReference
α1-AntitrypsinInactivationOxidation of thiol groups. nih.gov
Creatine Kinase (CK)InactivationOxidation of critical active site thiols. researchgate.net
Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH)InactivationOxidation of critical active site thiols. researchgate.net
IκBαInhibition of NF-κB activationOxidation of Methionine-45. nih.gov
Keap1Activation of Nrf2 pathwayOxidation of thiol groups, disrupting the Keap1-Nrf2 complex. nih.gov

Interactions with Nucleic Acids (e.g., Modified Uridines in Mitochondrial tRNA)

While taurine itself is not incorporated into proteins, it has been identified as a constituent of modified nucleosides within mitochondrial transfer RNA (tRNA). nih.govnih.gov Specifically, two novel taurine-containing modified uridines have been discovered in human and bovine mitochondrial tRNA: 5-taurinomethyluridine (τm⁵U) and 5-taurinomethyl-2-thiouridine (τm⁵s²U). nih.gov

These modifications are found at the "wobble" position of the anticodon in specific tRNAs, such as tRNALeu(UUR) and tRNALys. nih.gov This modification is crucial for the accurate and efficient translation of mitochondrial-encoded proteins, which are essential components of the electron transport chain. mdpi.comnih.gov The taurine modification helps to stabilize the codon-anticodon interaction during protein synthesis in the mitochondria. mdpi.com

A deficiency in this taurine modification in mitochondrial tRNA has been linked to the pathogenesis of certain mitochondrial diseases, such as mitochondrial encephalomyopathy, lactic acidosis, and stroke-like episodes (MELAS) and myoclonic epilepsy with ragged-red fibers (MERRF). nih.gov The absence of the taurine-containing uridine modification in mutant tRNAs from patients with these diseases leads to defective mitochondrial protein synthesis. nih.gov

While these findings directly implicate taurine in the structure of nucleic acids, the direct interaction of this compound with nucleic acids is less well-defined. Some studies suggest that chloramines, in general, can react with DNA and cause strand breaks, potentially through radical-mediated processes. science.gov However, specific research focusing on the direct interaction of this compound with mitochondrial tRNA and its impact on the taurine modification process is limited.

Membrane Interactions and Structural Perturbations

Taurine is known to play a role in membrane stabilization. mdpi.commdpi.com It is one of the physiological functions attributed to this abundant amino acid. However, the specific mechanisms by which its chlorinated derivative, this compound, interacts with cellular membranes and potentially causes structural perturbations are not extensively detailed in the available literature.

It is known that this compound, being less lipophilic than hypochlorous acid, does not readily cross cell membranes. science.gov This property influences its site of action, suggesting that its primary targets are on the cell exterior or that it relies on transport mechanisms or the formation of more permeable secondary oxidants to exert intracellular effects. science.gov For example, it has been proposed that this compound can act as an "oxidant reservoir," potentially transferring its oxidative capacity to other molecules like ammonium to form monochloramine (NH₂Cl), which can more easily penetrate the cell membrane and oxidize cytosolic proteins. science.gov

Analytical Methodologies for Chloramine Taurine Research

Spectrophotometric Detection Methods

Spectrophotometry provides a direct and accessible means of detecting and quantifying chloramine (B81541) taurine (B1682933). These methods are based on the compound's intrinsic ability to absorb light in the ultraviolet spectrum or its capacity to react with chromogenic substrates to produce a measurable color change.

Ultraviolet (UV) absorption spectroscopy is a fundamental technique for the identification and quantification of chloramine taurine. The method is based on the principle that the monochloramine derivative of taurine exhibits a characteristic absorption spectrum. Studies have consistently shown that this compound has a maximal absorbance (λmax) at approximately 250 to 252 nm. psu.eduunca.eduresearchgate.net This distinct peak allows for its differentiation from other related compounds, such as N,N-dichlorotaurine, which has an absorption maximum around 300 nm. psu.eduresearchgate.net The presence of the peak at ~252 nm and the absence of the ~300 nm peak are often used to confirm the successful synthesis of the desired monochlorinated compound. unca.eduresearchgate.net

While direct UV absorbance is a straightforward method, its sensitivity can be limited by the compound's relatively low extinction coefficient, which has been reported at values of approximately 398 M⁻¹cm⁻¹ and 429 M⁻¹cm⁻¹. psu.eduunca.eduresearchgate.net

UV Absorption Properties of this compound

ParameterReported ValueSource
Maximal Wavelength (λmax)~250-252 nm psu.eduunca.eduresearchgate.net
Molar Extinction Coefficient (ε)~398 M⁻¹cm⁻¹ psu.edu
Molar Extinction Coefficient (ε)429 M⁻¹cm⁻¹ unca.eduresearchgate.net

Colorimetric assays offer an alternative, often more sensitive, method for quantifying this compound, particularly in biological samples. These assays utilize substrates that undergo a color change upon reaction with the oxidant.

One common method is based on the ability of chloramines to oxidize potassium iodide (KI). nih.gov A widely used assay involves the iodide-catalyzed oxidation of 3,3′,5,5′-tetramethylbenzidine (TMB). researchgate.net In this reaction, this compound oxidizes iodide, which in turn oxidizes TMB to form a blue-colored product that can be quantified spectrophotometrically at approximately 650 nm. researchgate.net This reaction is rapid, typically completing within five minutes, and the requirement of iodide as a catalyst provides specificity for chloramines over other oxidants like bromamines. researchgate.net

Another established method is the 5-thio-2-nitrobenzoic acid (TNB) assay. researchgate.netresearchgate.net this compound oxidizes the yellow-colored TNB to the colorless compound 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB). researchgate.net The concentration of this compound is determined by measuring the decrease in absorbance at 412 nm. researchgate.net These assays are well-suited for high-throughput screening in microtiter plates. nih.gov

Common Colorimetric Assays for this compound

Assay SubstratePrincipleMeasurement WavelengthSource
Potassium Iodide (KI)Oxidation of iodide by chloramine.Varies with detection method for iodine. nih.gov
3,3′,5,5′-tetramethylbenzidine (TMB)Iodide-catalyzed oxidation of TMB to a blue product.~650 nm researchgate.net
5-thio-2-nitrobenzoic acid (TNB)Oxidation of yellow TNB to colorless DTNB.Decrease at 412 nm researchgate.netresearchgate.net

Chromatographic Separation and Identification Techniques

Chromatographic methods are essential for separating this compound or its parent compound, taurine, from complex mixtures, allowing for precise identification and quantification. High-Performance Liquid Chromatography (HPLC) is the most prevalent technique in this area. researchgate.netcapes.gov.br

Several HPLC-based approaches have been developed. One method involves the separation of taurine, followed by a post-column reaction where it is converted to N-chloramine by hypochlorite. nih.gov This newly formed chloramine then reacts with thiamine (B1217682) to yield the fluorescent compound thiochrome, which can be sensitively detected. nih.gov

More commonly, methods focus on the derivatization of the primary amine group of taurine before chromatographic separation. researchgate.netbesjournal.com Pre-column derivatizing agents such as dinitrofluorobenzene or 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) react with taurine to form a product that can be detected by UV or fluorescence detectors with high sensitivity. researchgate.netbesjournal.com While these methods directly measure taurine, they are crucial in studies investigating the conversion of taurine to this compound in biological systems.

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), provides a powerful tool for both identification and quantification. nih.gov Mass spectrometry has also been employed to confirm the identity of this compound and to study transchlorination reactions between taurine chloramine and other biological amines. nih.govresearchgate.net

Assays for Quantitative Determination in Biological Matrices

Quantifying this compound in biological matrices such as plasma, urine, cell culture supernatants, and tissue homogenates presents unique challenges due to the complexity of these samples. nih.govnih.govbesjournal.com

For biological fluids like the supernatant from stimulated neutrophils, spectrophotometric methods such as the KI, TMB, and TNB assays are frequently used. nih.govresearchgate.net These methods provide a practical way to measure the production of this compound by immune cells.

For more complex matrices like plasma, urine, or tissue extracts, HPLC and LC-MS/MS methods are preferred due to their superior specificity and sensitivity. nih.govbesjournal.comnih.gov These techniques typically require a sample preparation step, such as deproteinization with acid, to remove interfering proteins. researchgate.net Subsequent analysis by HPLC with fluorescence detection or by LC-MS/MS allows for the accurate determination of taurine levels, which is often used as a proxy for studying the pathways involving this compound. besjournal.comnih.gov For example, a highly sensitive HPLC method with fluorescence detection has been successfully applied to determine taurine concentrations in human plasma and rat plasma, brain, and liver samples. besjournal.com

Considerations for Stability and Reaction Kinetics in Analytical Contexts

Accurate analytical measurement of this compound requires careful consideration of its stability and reaction kinetics. Compared to the highly reactive hypochlorous acid from which it is formed, this compound is a relatively stable oxidant. psu.eduresearchgate.net It has been shown to be stable for several hours at 37°C in buffer solutions. psu.edu However, its stability can be compromised in biological environments; for instance, its decay can be accelerated in the presence of liver homogenates. researchgate.net Furthermore, the compound is sensitive to UV radiation, which can lead to its degradation. researchgate.net

A critical kinetic consideration is the phenomenon of transchlorination—the transfer of the chlorine atom from this compound to other amines or amino acids, such as glycine (B1666218) or histamine. nih.govresearchgate.net These reactions can occur within minutes and alter the chemical nature and biological activity of the oxidant being measured. nih.gov For example, the formation of glycine chloramine from taurine chloramine results in a more cell-permeable oxidant, which must be accounted for when interpreting analytical results from complex biological media. nih.govresearchgate.net

Apparent Second-Order Rate Constants for Transchlorination Reactions

ReactantsApparent Rate Constant (M⁻¹min⁻¹)Source
Glycine chloramine + Taurine19.4 nih.gov
Glycine chloramine + Histamine23.8 nih.gov
Histamine chloramine + Glycine6.0 nih.gov
Taurine chloramine + Glycine7.5 nih.gov

Therefore, analytical methods must be designed and interpreted with an understanding of the potential for the analyte to degrade or be transformed during sample handling and analysis.

Theoretical and Computational Investigations of Chloramine Taurine

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations are instrumental in elucidating the electronic structure, stability, and reactivity of molecules, thereby providing a detailed understanding of reaction mechanisms at the atomic level.

One of the key reactions involving chloramine (B81541) taurine (B1682933) is its decomposition. Experimental studies have shown that N-chlorotaurine can decompose to form sulphoacetaldehyde. This reaction follows a first-order rate constant of 9.9 (± 0.5) x 10-4 h-1 at 37°C in a 0.1 M phosphate buffer at pH 7.4 science.govnih.gov. In the presence of rat liver homogenates, this decay is accelerated, suggesting an enzymatic role in its metabolism science.govnih.gov. While the precise mechanism of this decomposition has been a subject of interest, detailed quantum chemical calculations to map out the potential energy surface, identify transition states, and calculate activation energies are still an emerging area of research. Such calculations would likely employ Density Functional Theory (DFT) to model the reaction pathway and elucidate the electronic rearrangements that lead to the formation of sulphoacetaldehyde.

Another important aspect of chloramine taurine's chemistry is its ability to engage in transchlorination reactions. It can exchange its chlorine atom with other amines and amino acids, such as glycine (B1666218) and histamine science.gov. Kinetic analyses of these reactions have suggested the formation of an intermediate complex science.gov. Quantum chemical calculations could provide valuable insights into the structure and stability of this intermediate complex, as well as the energy barriers associated with the chlorine transfer. These calculations would help in understanding the thermodynamics and kinetics of these exchange reactions, which are crucial for the biological activity of this compound.

The stability of this compound is a critical factor for its therapeutic potential. Studies have investigated its stability in aqueous solutions under various conditions. It has been confirmed that the decomposition of N-chlorotaurine solutions follows the kinetic laws of a first-order reaction researchgate.net. The stability is influenced by factors such as the presence of other substances, excess taurine, and pH researchgate.net. Quantum chemical calculations can complement these experimental findings by providing a molecular-level understanding of the factors that govern its stability. For instance, calculations could model the interaction of this compound with solvent molecules and other solutes to predict how these interactions affect its electronic structure and susceptibility to degradation.

Molecular Docking and Dynamics Simulations of Biomolecular Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interactions between small molecules and biological macromolecules, such as proteins. These methods can predict the binding mode of a ligand in the active site of a protein and simulate its dynamic behavior over time.

Experimental evidence suggests that this compound preferentially targets proteins with low pKa thiols researchgate.net. Key examples of such target proteins include creatine kinase and glyceraldehyde-3-phosphate dehydrogenase (GAPDH) researchgate.net. Molecular docking studies could be employed to investigate the binding of this compound to the active sites of these enzymes. Such studies would involve generating a 3D model of this compound and docking it into the crystal structures of creatine kinase and GAPDH. The results would provide insights into the specific amino acid residues involved in the interaction and the likely binding poses. Following docking, molecular dynamics simulations could be performed to assess the stability of the predicted protein-ligand complexes and to observe the conformational changes that may occur upon binding. These simulations would provide a dynamic picture of the interaction, which is crucial for understanding the mechanism of enzyme inhibition.

This compound is also known to modulate inflammatory pathways. One of its key mechanisms is the inhibition of the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response nih.gov. This inhibition is thought to occur through the oxidation of IκB alpha at a specific methionine residue nih.gov. Molecular docking could be used to model the interaction of this compound with IκB alpha, specifically in the vicinity of the target methionine residue. Furthermore, MD simulations of the IκB alpha-chloramine taurine complex could help to understand how this interaction leads to the oxidation of the methionine and subsequent inhibition of NF-κB activation.

Another important signaling pathway modulated by this compound is the Keap1-Nrf2 pathway, which plays a crucial role in the cellular antioxidant response. This compound has been shown to activate Nrf2, leading to the increased expression of antioxidant enzymes nih.govnih.govmdpi.comsemanticscholar.org. This activation is believed to occur through the disruption of the Keap1-Nrf2 complex, possibly by modifying reactive cysteine residues on Keap1 nih.govmdpi.com. Molecular docking and MD simulations could be invaluable in exploring this mechanism. Docking studies could predict the binding sites of this compound on Keap1, while MD simulations could reveal the dynamic consequences of this binding, such as conformational changes in Keap1 that lead to the release of Nrf2.

While the potential applications of molecular docking and MD simulations to study the biomolecular interactions of this compound are vast, the number of published studies specifically detailing these computational investigations remains limited. Future research in this area will be crucial for a comprehensive understanding of its biological functions.

Predictive Modeling of Biological Activity

Predictive modeling, particularly through the use of Quantitative Structure-Activity Relationship (QSAR) models, is a computational approach that aims to correlate the chemical structure of compounds with their biological activity. These models are widely used in drug discovery to predict the activity of new compounds and to optimize lead molecules.

The development of QSAR models for this compound and its derivatives could be highly beneficial for predicting their antimicrobial and anti-inflammatory activities. For instance, a QSAR model for the antimicrobial activity of N-chloramine compounds could be developed by compiling a dataset of these compounds with their experimentally determined minimum inhibitory concentrations (MICs) against various pathogens. Chemical descriptors for each compound, such as electronic, steric, and hydrophobic properties, would then be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, could be used to build a model that relates these descriptors to the observed antimicrobial activity. Such a model could then be used to predict the antimicrobial potency of new, untested N-chloramine derivatives.

Similarly, a QSAR model could be developed to predict the anti-inflammatory properties of this compound and related compounds. The model would be trained on a dataset of compounds with known anti-inflammatory activity, and the resulting equation or algorithm could be used to screen for new compounds with potentially enhanced anti-inflammatory effects. While QSAR studies have been successfully applied to other classes of antibacterial and anti-inflammatory agents, specific predictive models for this compound are not yet widely reported in the literature mdpi.commdpi.comresearchgate.net.

The potential for developing predictive models for this compound's biological activity is significant. Such models would not only accelerate the discovery of new therapeutic agents but also provide a deeper understanding of the structural features that are essential for its biological function. As more experimental data on the biological activities of this compound and its analogs become available, the development of robust and predictive computational models will become increasingly feasible.

Future Directions and Unexplored Research Avenues

Elucidation of Novel Molecular Targets and Pathways

Future research must prioritize the identification and characterization of novel molecular targets and signaling pathways modulated by Chloramine (B81541) Taurine (B1682933). While its influence on transcription factors such as NF-κB and Nrf2 is established, the full spectrum of its interactions remains to be mapped. nih.govnih.gov A key area of inquiry is the identification of direct protein targets beyond those currently known. Advanced proteomic approaches could be employed to identify proteins that are post-translationally modified by Tau-Cl, shedding light on its mechanism of action.

Furthermore, the impact of Chloramine Taurine on other significant signaling cascades warrants investigation. Its potential interplay with pathways such as MAPK, JAK-STAT, and inflammasome signaling could reveal new dimensions of its immunomodulatory and cytoprotective effects. Understanding how Tau-Cl integrates with these pathways will be crucial for a comprehensive appreciation of its biological functions.

Deeper Understanding of In Vivo Dynamics and Regulatory Networks

A more profound comprehension of the in vivo dynamics of this compound is a critical next step. While its precursor, taurine, has been the subject of pharmacokinetic studies, there is a notable lack of data on the absorption, distribution, metabolism, and excretion (ADME) of Tau-Cl itself. nih.govresearchgate.netdrugbank.com Elucidating these parameters is essential for any potential therapeutic applications.

Investigations into the stability and lifespan of this compound in different biological compartments are also needed. Research indicates that Tau-Cl is relatively stable, allowing it to act as an oxidant reservoir. researchgate.netscience.gov However, a more detailed understanding of its half-life in various tissues and fluids would provide valuable insights into its range and duration of action.

Moreover, the regulatory networks that govern the production and clearance of this compound in vivo are not fully understood. Future studies should explore the factors that influence the activity of myeloperoxidase, the enzyme responsible for synthesizing the hypochlorous acid that reacts with taurine. researchgate.netnih.gov Additionally, identifying the cellular mechanisms responsible for the uptake and catabolism of Tau-Cl will be vital for a complete picture of its physiological regulation.

Interactive Table: Research Findings on this compound's In Vivo Effects

Research AreaKey FindingOrganism/Model
NeuroinflammationSuppresses LPS-induced neuroinflammatory responses in microglial cells. nih.govMouse (BV2 microglial cells)
Post-ischemic Brain InjuryReduces infarct volume and improves neurological deficits. mdpi.comRat (MCAO model)
ColitisProtects against experimentally induced colon inflammation. nih.govMouse (TNBS-induced colitis)
Collagen-Induced ArthritisAttenuates the severity of arthritis by inhibiting lymphocyte proliferation and osteoclastogenesis. nih.govMouse (CIA model)
Cardiovascular DiseaseMetabolites exert anti-inflammatory properties by blocking pro-inflammatory cytokine production. nih.govresearchgate.netReview of various studies

Development of Advanced Research Tools and Methodologies

Progress in understanding this compound is intrinsically linked to the development of more sophisticated research tools and methodologies. There is a pressing need for highly sensitive and specific probes for the real-time detection and quantification of Tau-Cl in biological systems. Such tools would enable researchers to visualize its production, localization, and dynamics within cells and tissues with greater precision.

The development of novel analytical techniques is also crucial. While methods like colorimetric assays and chromatography are currently employed for chloramine analysis, more advanced mass spectrometry-based approaches could offer enhanced sensitivity and specificity, allowing for more accurate measurements in complex biological samples. mdpi.com

Furthermore, the creation of genetically encoded sensors for this compound could revolutionize the study of its cellular biology. These sensors would allow for the dynamic monitoring of Tau-Cl fluctuations within living cells, providing unprecedented insights into its role in cellular signaling and stress responses.

Interdisciplinary Perspectives on this compound Biology

A comprehensive understanding of this compound will require a multidisciplinary approach, integrating knowledge from various fields. The intersection of immunology and neuroscience is a particularly promising area, given the emerging role of Tau-Cl in modulating neuroinflammation. nih.govnih.gov Collaborative studies between immunologists and neuroscientists could unravel the complex interplay between the immune system and the central nervous system in both health and disease, with Tau-Cl as a key signaling molecule.

Similarly, the connection between this compound and cardiovascular biology warrants further exploration. Its anti-inflammatory properties suggest a potential role in mitigating the inflammatory processes that contribute to cardiovascular diseases. nih.govresearchgate.netscienceopen.com Joint research efforts between biochemists, physiologists, and cardiologists could elucidate its impact on vascular health and disease.

Finally, the application of systems biology approaches could provide a holistic view of the role of this compound. By integrating data from genomics, proteomics, and metabolomics, researchers can construct comprehensive models of the cellular and organismal responses to Tau-Cl. This will be instrumental in identifying key nodes in its regulatory networks and predicting its effects in different physiological and pathological contexts.

Q & A

Q. What is the biochemical pathway for taurine chloramine (Tau-Cl) formation in mammalian systems?

Tau-Cl is synthesized via the myeloperoxidase (MPO)-halide system in activated neutrophils. Hypochlorous acid (HOCl), generated by MPO from hydrogen peroxide (H₂O₂) and chloride ions, reacts with taurine to form Tau-Cl. This reaction occurs spontaneously under physiological conditions, with a rate constant ~100-fold slower than glutathione chlorination . Experimental validation involves incubating neutrophils or MPO-purified systems with taurine, H₂O₂, and chloride, followed by quantification of Tau-Cl via spectrophotometric assays (e.g., oxidation of 5-thio-2-nitrobenzoic acid) or electrophoretic identification .

Q. How can researchers detect and quantify Tau-Cl in cellular or in vitro systems?

Key methods include:

  • Spectrophotometry : Measuring Tau-Cl's oxidation of iodide to iodine (absorbance at 350 nm) or 5-thio-2-nitrobenzoic acid to 5,5'-dithiobis(2-nitrobenzoic acid) (412 nm) .
  • High-performance liquid chromatography (HPLC) : Separating Tau-Cl from taurine and other chloramines using reverse-phase columns with UV detection .
  • Electrophoresis : Identifying Tau-Cl via mobility shifts in polyacrylamide gels under specific pH conditions .

Q. What experimental models are suitable for studying Tau-Cl's anti-inflammatory effects?

  • RAW 264.7 murine macrophages : Activated with lipopolysaccharide (LPS) and interferon-γ (IFN-γ) to induce pro-inflammatory mediators (e.g., nitric oxide, TNF-α). Tau-Cl (0.5–0.8 mM) is added to culture media, and effects are assessed via nitrite (Griess reagent), TNF-α (ELISA), and iNOS mRNA/protein levels (northern/Western blots) .
  • In vivo inflammation models : Collagen-induced arthritis in DBA/1J mice, where Tau-Cl (1–2 mg/kg) is administered intraperitoneally to assess joint inflammation and cytokine profiles .

Advanced Research Questions

Q. How does Tau-Cl modulate transcriptional and translational regulation of inflammatory mediators?

Tau-Cl inhibits iNOS and TNF-α through distinct mechanisms:

  • iNOS suppression : Pre-treatment with Tau-Cl (1 mM, 2 hours) blocks LPS/IFN-γ-induced iNOS mRNA transcription, likely via NF-κB inhibition. This is validated by EMSA (electrophoretic mobility shift assay) for nuclear factor binding and luciferase reporter assays .
  • TNF-α post-transcriptional regulation : Tau-Cl does not reduce TNF-α mRNA levels but inhibits its translation. Metabolic labeling with ³⁵S-methionine shows reduced 26-kDa (intracellular) and 17-kDa (secreted) TNF-α forms, indicating disrupted protein processing .

Q. What experimental strategies resolve contradictions in Tau-Cl's dual role as an antioxidant and pro-oxidant?

  • Kinetic assays : Compare Tau-Cl's reactivity with ROS (e.g., superoxide, H₂O₂) versus glutathione chloramine. Use stopped-flow spectroscopy to measure second-order rate constants .
  • Cellular redox profiling : In RAW 264.7 cells, measure mitochondrial ROS (via MitoSOX) and glutathione redox status (LC-MS) after Tau-Cl exposure. Paradoxically, Tau-Cl reduces mitochondrial oxidants while increasing HO-1 expression via Nrf2 activation .
  • In vivo oxidative stress models : Administer Tau-Cl in atrazine-exposed Wistar rats and assess liver/kidney oxidative damage markers (e.g., lipid peroxidation, SOD activity) .

Q. How can researchers design studies to differentiate Tau-Cl-specific effects from general chloramine interactions?

  • Comparative chloramine studies : Expose cells to Tau-Cl, glycine chloramine, or β-alanine chloramine (1 mM, 2 hours) in Hanks' balanced salt solution (HBSS). Assess stability (UV absorption at 252 nm for Tau-Cl) and cytotoxicity (MTT assay). Only Tau-Cl shows non-toxic, sustained inhibitory effects on NO production .
  • Molecular docking simulations : Use homology models (e.g., β-tubulin 4a) to compare Tau-Cl binding affinity versus other chloramines. Gibbs free energy calculations reveal Tau-Cl's unique interaction with the M-loop, stabilizing hyper-polymerized microtubules .

Q. What methodologies elucidate Tau-Cl's impact on enzyme kinetics in MPO-containing systems?

  • MPO inhibition assays : Co-incubate ceruloplasmin (5-fold excess) with MPO, taurine, and H₂O₂. Quantify Tau-Cl formation (KI oxidation) and HOCl production (taurine competition assays). Ceruloplasmin reduces HOCl generation by 30±3%, confirming its role as an MPO inhibitor .
  • Stopped-flow kinetics : Measure MPO Compound I formation (ΔA at 430 nm) in the presence of Tau-Cl to assess competitive inhibition .

Data Contradiction Analysis

Q. How to reconcile studies reporting Tau-Cl as both anti-inflammatory and a reactive oxidant?

  • Dose-dependent effects : At ≤0.8 mM, Tau-Cl suppresses ROS/cytokines via Nrf2/HO-1 pathways. At higher concentrations (>1 mM), it may oxidize thiols (e.g., glutathione), inducing transient oxidative stress. Use redox-sensitive dyes (DCFDA) to map thresholds .
  • Cell-type specificity : Neutrophils primarily generate Tau-Cl as a detoxification product, while macrophages respond to exogenous Tau-Cl via uptake systems (Na⁺-dependent transporters) .

Methodological Best Practices

  • Tau-Cl synthesis : Prepare fresh daily in HBSS (pH 7.4) to prevent decomposition. Validate purity via UV-Vis (λmax = 252 nm, ε = 429 M⁻¹cm⁻¹) .
  • Control experiments : Include taurine-only and chloramine-scavenging controls (e.g., methionine) to isolate Tau-Cl-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.